Sevelamer

Beschreibung

Eigenschaften

IUPAC Name |

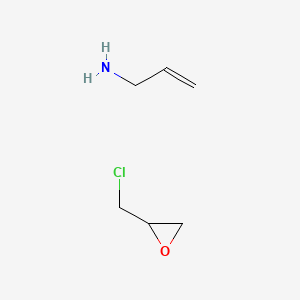

2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSIZMQNQCNRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52757-95-6 | |

| Record name | Sevelamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52757-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SEVELAMER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sevelamer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer, a non-absorbed phosphate-binding polymer, is a critical therapeutic agent for the management of hyperphosphatemia in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the synthesis processes for both this compound hydrochloride and this compound carbonate. It further details the essential analytical techniques employed for their characterization, ensuring product quality and efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of this compound-based pharmaceuticals.

Introduction

This compound is a cross-linked poly(allylamine) polymer that functions as a phosphate binder in the gastrointestinal tract, thereby reducing serum phosphorus levels.[1][2] It is available in two salt forms: this compound hydrochloride (marketed as Renagel®) and this compound carbonate (marketed as Renvela®).[3][4] The carbonate salt was developed as an alternative to the hydrochloride form to mitigate the potential for metabolic acidosis.[4] The core of this compound's function lies in its polymeric structure, where multiple amine groups, protonated in the intestine, interact with phosphate ions through ionic and hydrogen bonding.[3][4]

The synthesis of this compound involves the cross-linking of polyallylamine, a water-soluble cationic polyelectrolyte, to form a hydrogel.[5] The degree of cross-linking is a critical parameter that influences the polymer's swelling properties and phosphate binding capacity.[5][6] This guide will elucidate the common synthetic routes and the analytical methods used to characterize the final product.

Synthesis of this compound

The synthesis of this compound primarily involves the cross-linking of a polyallylamine backbone. The most common starting material is poly(allylamine hydrochloride). The process can be broadly divided into the synthesis of this compound hydrochloride and the subsequent conversion to this compound carbonate.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved by cross-linking poly(allylamine hydrochloride) with a suitable cross-linking agent, most commonly epichlorohydrin.[3][7][8] Alternative cross-linking agents such as 1-halo-3-sulfonyloxy-2-propyl alcohol have also been reported.[9] The reaction is carried out under alkaline conditions.

A general workflow for the synthesis of this compound Hydrochloride is depicted below:

Caption: Workflow for this compound Hydrochloride Synthesis.

Synthesis of this compound Carbonate

This compound carbonate can be synthesized either directly or, more commonly, from this compound hydrochloride. The conversion from the hydrochloride salt involves treatment with a carbonate source. Several methods have been described, including the use of sodium carbonate, sodium bicarbonate, or carbon dioxide gas.[10][11]

A typical workflow for the synthesis of this compound Carbonate from this compound Hydrochloride is as follows:

Caption: Workflow for this compound Carbonate Synthesis.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a representative example based on common literature procedures.[9][12]

Materials:

-

Poly(allylamine hydrochloride)

-

Deionized water

-

Sodium hydroxide

-

1-chloro-3-methylsulfonyl-2-propanol (or epichlorohydrin)

-

Toluene (or other suitable organic solvent)

-

Hydrochloric acid

Procedure:

-

In a 500 mL flask, dissolve 46.2 g (0.374 mol) of poly(allylamine hydrochloride) in 108.0 mL of deionized water.

-

Adjust the pH of the solution to 10-11 by adding sodium hydroxide.

-

In a separate container, prepare a solution of the cross-linking agent. For example, dissolve 7.9 g (0.042 mol) of 1-chloro-3-methylsulfonyl-2-propanol in toluene.

-

Add the cross-linking agent solution dropwise to the poly(allylamine hydrochloride) solution.

-

Heat the reaction mixture to 70-75 °C and maintain for 4 hours with stirring.

-

After the reaction is complete, cool the mixture and adjust the pH to 1-2 with hydrochloric acid to precipitate the crude product.

-

Filter the crude this compound hydrochloride.

-

Disperse the crude product in 300.0 mL of deionized water and adjust the pH to 10.0-11.0 with sodium hydroxide.

-

Filter the purified product and wash with deionized water.

-

Dry the white solid in a vacuum oven at 70 °C for 8 hours.

-

Pulverize the dried product to obtain this compound hydrochloride powder.

Synthesis of this compound Carbonate from this compound Hydrochloride

This protocol is based on a common method utilizing carbon dioxide gas.[10]

Materials:

-

This compound hydrochloride

-

Sodium hydroxide solution (2M)

-

Deionized water

-

Carbon dioxide gas

Procedure:

-

Treat 10 g of this compound hydrochloride with a 2M sodium hydroxide solution for 1 hour at 25-35 °C to form the this compound free base.

-

Filter the this compound base.

-

Add the filtered base to 150 mL of deionized water in a suitable reaction vessel.

-

Purge carbon dioxide gas under pressure into the suspension at 60-65 °C for 7-8 hours with continuous stirring.

-

Filter the resulting material and wash it three times with 100 mL of purified water.

-

Dry the wet cake in a rotavapor under vacuum at 90-95 °C to obtain this compound carbonate.

Characterization Techniques

A thorough characterization of this compound is crucial to ensure its quality, safety, and efficacy. The following are key analytical techniques employed.

An overview of the characterization workflow is presented below:

Caption: Key Characterization Techniques for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the this compound polymer, confirming its chemical structure. The spectrum of this compound typically shows characteristic peaks for N-H, C-H, and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 13C NMR is a powerful technique for characterizing this compound. It is particularly useful for determining the degree of cross-linking by analyzing the ratio of cross-linked to non-cross-linked amine groups.[13] For this compound carbonate, a prominent peak around 164 ppm confirms the presence of the carbonate carbon.[10][11]

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) is recommended for determining the degree of protonation (carbonate or chloride content).[13][14] Differential Scanning Calorimetry (DSC) provides information about the thermal transitions of the polymer.[13][15]

Elemental Analysis

Elemental analysis is performed to determine the content of carbon, hydrogen, nitrogen, and, in the case of this compound hydrochloride, chlorine.[13][15]

Phosphate Binding Capacity

This is a critical functional assay to determine the efficacy of this compound. The method involves incubating the polymer with a known concentration of phosphate solution and then measuring the amount of unbound phosphate remaining in the solution.[15][16] The difference represents the amount of phosphate bound by the polymer.

Other Characterization Techniques

-

Particle Size Analysis: The particle size of this compound can affect its phosphate binding efficacy.[17]

-

Swelling Index: This measures the ability of the hydrogel to swell in an aqueous medium, which is related to the degree of cross-linking.[13][15]

-

Total Titratable Amine: Titration methods are used to quantify the total amine content in the polymer.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound synthesis and characterization.

Table 1: this compound Synthesis Parameters and Outcomes

| Parameter | This compound Hydrochloride | This compound Carbonate | Reference |

| Starting Material | Poly(allylamine hydrochloride) | This compound hydrochloride or this compound base | [3][10] |

| Cross-linking Agent | Epichlorohydrin, 1-halo-3-sulfonyloxy-2-propyl alcohol | - | [3][9] |

| Reaction Temperature | 70-75 °C (cross-linking) | 25-65 °C (carbonation) | [10][12] |

| Reaction Time | 4 hours (cross-linking) | 7-8 hours (carbonation) | [10][12] |

| Yield | ~73% (overall) | 110-120% (from this compound base) | [7][10] |

Table 2: this compound Characterization Data

| Parameter | This compound Hydrochloride | This compound Carbonate | Reference |

| Phosphate Binding Capacity | 4.7 - 6.4 mmol/g | 5.0 - 5.56 mmol/g | [10][12][18] |

| Chloride Content | 3.74 - 5.6 meq/g (16.5%) | < 0.5% | [10][12][18] |

| Carbonate Content | - | 4.36 - 4.46 meq/g | [10] |

| Degree of Cross-linking | 10 - 18% | ~16.4% | [3][10][18] |

| 13C NMR Carbonate Peak | Not Applicable | ~164 ppm | [10][11] |

Conclusion

The synthesis and characterization of this compound hydrochloride and this compound carbonate are well-established processes critical to the production of this important therapeutic agent. The cross-linking of polyallylamine hydrochloride forms the basis of the synthesis, with subsequent conversion to the carbonate salt offering a therapeutic advantage. A comprehensive suite of analytical techniques is essential to ensure the structural integrity, purity, and functional efficacy of the final drug substance. This guide provides a foundational understanding of these processes for professionals in the pharmaceutical field.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.ul.ie [pure.ul.ie]

- 7. CN103159881A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 8. WO2011099038A2 - Process for preparing crosslinked allylamine polymer - Google Patents [patents.google.com]

- 9. CN102675510A - Synthesis process of this compound - Google Patents [patents.google.com]

- 10. US20100331516A1 - Process for Preparation of this compound Carbonate - Google Patents [patents.google.com]

- 11. Process For Preparation Of this compound Carbonate [quickcompany.in]

- 12. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. tga.gov.au [tga.gov.au]

- 18. US7846425B2 - Process for the preparation of this compound hydrochloride and formulation thereof - Google Patents [patents.google.com]

Sevelamer hydrochloride vs carbonate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Sevelamer Hydrochloride and this compound Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). It is available in two salt forms: this compound hydrochloride and this compound carbonate. While both forms share the same active polymeric moiety and are equivalent in their phosphate-lowering efficacy, their physicochemical properties differ, leading to distinct clinical and formulation considerations[1][2][3]. This compound hydrochloride, the original formulation, is associated with a risk of metabolic acidosis due to the exchange of chloride for phosphate in the gastrointestinal tract[1][4]. This compound carbonate was developed as a buffered alternative to mitigate this risk[1][3].

This technical guide provides a detailed comparison of the core physicochemical properties of this compound hydrochloride and this compound carbonate, offering insights for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes.

Chemical Structure and Composition

The active moiety of this compound is a cross-linked polymer of polyallylamine. The polymer is rendered insoluble by cross-linking with epichlorohydrin. The amine groups on the polymer backbone are responsible for binding dietary phosphate through ionic and hydrogen bonds in the gastrointestinal tract[3]. The key difference between the two products lies in the counter-ion associated with the protonated amines of the polymer.

-

This compound Hydrochloride: A certain proportion of the amine groups are protonated and associated with chloride ions[5].

-

This compound Carbonate: A portion of the amine groups are protonated and associated with carbonate and bicarbonate ions[2].

Core Physicochemical Properties

The physicochemical characteristics of the this compound polymer are critical to its function as a phosphate binder and influence its behavior during manufacturing and in vivo. As this compound is an insoluble, amorphous polymer, many of its properties are described in the context of its solid-state and interactive behaviors rather than classical solution properties.

| Property | This compound Hydrochloride | This compound Carbonate |

| Appearance | White to off-white powder | White to off-white powder |

| pKa | The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile. | The pKa of the polyallylamine backbone is approximately 9. The cross-linked polymer exhibits a complex protonation profile. |

| Solubility | Insoluble in water and organic solvents[6]. | Insoluble in water[6]. |

| Hygroscopicity | Hygroscopic; can spontaneously absorb atmospheric water and carbon dioxide, leading to carbonate formation[7]. | Hygroscopic. |

| Polymorphism | Amorphous[7]. | Amorphous[7]. |

| Particle Size | Particle size distribution is a required quality control parameter[5]. | Particle size distribution is a required quality control parameter[7]. |

| Swelling Index | A specified range for the swelling index is a required quality control parameter[5]. | A specified range for the swelling index is a required quality control parameter[7]. |

| Surface Area | No specific data found. The BET method is a suitable analytical technique for this parameter[8]. | No specific data found. The BET method is a suitable analytical technique for this parameter[8]. |

| Total Titratable Amine | Typically in the range of 9.6 to 14.1 mmol/g. | A required quality control parameter, with values expected to be similar to the hydrochloride salt[7][9]. |

In Vitro Performance Comparison

In vitro tests are crucial for characterizing this compound's performance, especially since its insolubility and lack of systemic absorption preclude traditional pharmacokinetic studies. These tests are often used to establish bioequivalence for generic formulations[7][10].

| Parameter | This compound Hydrochloride | This compound Carbonate |

| Dissolution Time | ~10.3 ± 0.8 minutes[11][12]. | ~12.0 ± 0.6 minutes[11][12]. |

| Phosphate Binding | Equivalent to this compound carbonate in lowering phosphate levels[1][2]. | Equivalent to this compound hydrochloride in lowering phosphate levels[1][2]. |

| CO2 Production (in vitro) | Low (~2.3 ± 1.8 units)[11][12]. | Moderate (~33.9 ± 6.2 units)[11][12]. |

| Buffering Capacity | Releases HCl, contributing to acidosis[1][13]. | Contains carbonate, acting as a buffer[1][2][3]. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable characterization of this compound products. The following sections describe methodologies for key analytical tests, largely based on FDA guidance and published literature.

In Vitro Phosphate Binding Studies

These studies are fundamental to demonstrating the efficacy and bioequivalence of this compound products. They consist of two main types: equilibrium binding and kinetic binding[7][10].

Equilibrium Phosphate Binding Protocol:

-

Preparation: Whole tablets of the test and reference products are used.

-

Incubation Media: Prepare at least eight different concentrations of phosphate solution (e.g., from 1 mM to 38.7 mM). Each solution should contain 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer, adjusted to pH 4.0 or 7.0[3][7].

-

Procedure:

-

Incubate the this compound tablets in the different phosphate solutions at 37°C with agitation.

-

The incubation time should be sufficient to ensure maximum binding is achieved[7].

-

-

Analysis:

-

Data Evaluation:

-

Calculate the amount of bound phosphate by subtracting the unbound concentration from the initial concentration.

-

Determine the Langmuir binding constants, k1 (affinity) and k2 (capacity), by plotting the data according to the Langmuir approximation[3].

-

Kinetic Phosphate Binding Protocol:

-

Preparation: Similar to the equilibrium study, use whole tablets.

-

Incubation Media: Prepare two concentrations of phosphate solution (the lowest and highest used in the equilibrium study) at pH 4.0 and 7.0[10].

-

Procedure:

-

Incubate the tablets in the phosphate solutions at 37°C with agitation.

-

Collect samples at a minimum of eight different time points to establish a binding profile over time.

-

-

Analysis: Analyze the unbound phosphate concentration in the filtrate at each time point.

-

Data Evaluation: Compare the phosphate binding rates between the test and reference products.

Total Titratable Amine Content

This method quantifies the total number of amine groups in the polymer available for protonation and phosphate binding.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and place it in a titration vessel[9].

-

Acidification: Add a precise volume of 1.0 M hydrochloric acid solution (e.g., 15 ml) and about 35 ml of purified water. Stir the suspension for approximately 40 minutes to ensure complete protonation of the amine groups[9].

-

Titration: Using a potentiometric titrator with a glass electrode, titrate the suspension with a standardized 1.0 M sodium hydroxide solution[9].

-

Calculation: The total titratable amine content (in mmol/g) is calculated from the volume of sodium hydroxide titrant consumed between the two inflection points of the titration curve, corresponding to the neutralization of the excess strong acid and the deprotonation of the polymer's amine groups.

Mechanism of Action and Impact on Acid-Base Balance

In the acidic environment of the stomach, the amine groups of the this compound polymer become protonated. As the polymer moves into the more neutral environment of the intestine, it binds to dietary phosphate ions, releasing its counter-ion in the process.

-

This compound Hydrochloride: Releases chloride ions into the intestinal lumen. The absorption of this chloride can contribute to a reduction in serum bicarbonate levels, potentially leading to or worsening metabolic acidosis, a common issue in CKD patients[1][4].

-

This compound Carbonate: Releases carbonate and bicarbonate ions. These ions can be absorbed and act as a buffer, helping to counteract metabolic acidosis and potentially increasing serum bicarbonate levels[2][16].

Summary of Clinical and In Vivo Effects

Clinical studies have consistently demonstrated the equivalence of the two salt forms in phosphate control while highlighting their key difference regarding acid-base balance.

| Clinical Parameter | This compound Hydrochloride | This compound Carbonate |

| Serum Phosphorus | Effective in lowering serum phosphorus[2][16]. | Equally effective as this compound hydrochloride in lowering serum phosphorus[2][16]. |

| Serum Calcium | No significant change; does not contribute to calcium load[17]. | No significant change; does not contribute to calcium load[16]. |

| Serum Bicarbonate | Can cause a significant decrease in serum bicarbonate levels[4][16]. | Can cause a significant increase in serum bicarbonate levels[2][16]. |

| Blood pH | May lead to a decrease in blood pH[16]. | May lead to an increase in blood pH[16]. |

| Gastrointestinal Effects | Common adverse events include nausea, vomiting, and constipation. No significant difference in GI complications compared to the carbonate form[18]. | Common adverse events are similar to the hydrochloride form. No significant difference in GI complications has been consistently shown[18]. |

| Lipid Profile | Reduces total and LDL cholesterol by binding bile acids[6][19]. | Reduces total and LDL cholesterol, similar to the hydrochloride form[19]. |

Conclusion

This compound hydrochloride and this compound carbonate are both effective phosphate binders with the same active polymer. Their primary distinction lies in their counter-ions, which leads to significant differences in their impact on systemic acid-base balance. This compound carbonate's buffering capacity makes it a preferred option for CKD patients who are prone to metabolic acidosis.

From a physicochemical standpoint, both are amorphous, insoluble, hygroscopic polymers. Their characterization relies on a suite of solid-state and in vitro performance tests, such as TGA, SSNMR, potentiometric titration, and phosphate binding assays, rather than traditional pharmacokinetic analysis. For drug development professionals, understanding these specific analytical requirements and the subtle in vitro performance differences is critical for formulation design, quality control, and establishing bioequivalence for generic products. This guide provides a foundational overview of these key technical aspects to aid in the research and development of this compound-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A randomized, crossover design study of this compound carbonate powder and this compound hydrochloride tablets in chronic kidney disease patients on haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Binding Parameter Constants between this compound Carbonate Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 4. Comparison of this compound hydrochloride and this compound carbonate: risk of metabolic acidosis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Brunauer-Emmett-Teller (BET) Surface Area Analysis Malaysia [laballiance.com.my]

- 9. Method for measuring total titratable amine in this compound carbonate through potentiometric titration method - Eureka | Patsnap [eureka.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Sevalamer Hydrochloride, this compound Carbonate and Lanthanum Carbonate: In Vitro and In Vivo Effects on Gastric Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphate Binding with this compound Preserves Mechanical Competence of Bone Despite Acidosis in Advanced Experimental Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phosphate binding assay for this compound hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro Equilibrium Phosphate Binding Study of this compound Carbonate by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jrenendo.com [jrenendo.com]

- 17. Comparison of this compound and Calcium Carbonate in Prevention of Hypomagnesemia in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparing the effect of this compound carbonate and this compound hydrochloride on plasma pH, bicarbonate and gastrointestinal complications in patients undergoing maintenance hemodialysis [jrenendo.com]

- 19. jparathyroid.com [jparathyroid.com]

The Core Mechanism of Sevelamer: An In-Depth Technical Guide to Phosphate Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer, a non-absorbed, calcium- and metal-free polymer, is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its therapeutic effect is centered on its ability to bind dietary phosphate within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream. This guide provides a detailed examination of the physicochemical principles and experimental methodologies that define this compound's mechanism of action as a phosphate binder.

Core Mechanism of Phosphate Sequestration

This compound's efficacy lies in its unique polymeric structure. It consists of a cross-linked polyallylamine backbone, which contains a high density of amine functional groups. These amines are the active sites for phosphate binding. The process can be broken down into two key steps:

-

Protonation in the GI Tract: When administered orally, this compound hydrochloride or this compound carbonate encounters the acidic environment of the stomach. The amine groups on the polymer become protonated, acquiring a positive charge. This cationic state is crucial for its function as an anion exchanger.

-

Anion Exchange and Phosphate Binding: As the protonated polymer transits through the GI tract, it encounters dietary phosphate, which exists as negatively charged ions (primarily H₂PO₄⁻ and HPO₄²⁻). This compound then binds these phosphate ions through a combination of ionic and hydrogen bonding, exchanging them for either chloride (in the case of this compound hydrochloride) or contributing to the buffering system (in the case of this compound carbonate).[1][2] The resulting this compound-phosphate complex is insoluble, cannot be absorbed through the intestinal wall, and is subsequently excreted in the feces.[3][4]

The primary distinction between the two salt forms of this compound is their effect on acid-base balance. This compound hydrochloride releases a hydrochloride molecule upon phosphate binding, which can contribute to metabolic acidosis, a common concern in CKD patients.[5][6] this compound carbonate, on the other hand, does not induce this effect and can help to maintain or even increase serum bicarbonate levels.

Quantitative Analysis of Phosphate Binding

The phosphate binding capacity of this compound is influenced by environmental factors within the GI tract, primarily pH and the concentration of phosphate. In vitro studies are essential for quantifying this interaction.

The Influence of pH

The pH of the surrounding milieu significantly impacts the degree of protonation of this compound's amine groups and thus its binding efficiency. In vitro studies have demonstrated that this compound's phosphate binding is pH-dependent, with greater binding observed at neutral to slightly alkaline pH compared to acidic conditions.[7] This is clinically relevant as the pH of the GI tract varies from highly acidic in the stomach to more neutral in the small intestine where the majority of phosphate absorption occurs.

The Role of Phosphate Concentration

The amount of phosphate bound by this compound is also dependent on the initial phosphate concentration in the surrounding solution. As the concentration of phosphate increases, the amount of phosphate bound to the polymer also increases until the binding sites on the polymer approach saturation.[8][9]

Table 1: In Vitro Phosphate Binding of this compound Hydrochloride at Varying pH and Phosphate Concentrations

| Initial Phosphate Concentration (mM) | pH | Percentage of Phosphate Bound | Reference |

| 1.0 | 4.0 | 82.5% | [10] |

| 14.5 | 4.0 | 72.59% | [10] |

| 38.7 | 4.0 | 44.61% | [10] |

| 1.0 | 5.5 | 79.92% | [10] |

| 14.5 | 5.5 | 83.30% | [10] |

| 38.7 | 5.5 | 50.11% | [10] |

Adsorption Isotherm Models

To characterize the binding interaction between this compound and phosphate, adsorption isotherm models such as the Langmuir and Freundlich models are employed. The Langmuir model is frequently used and describes a monolayer adsorption process.[4][8] It allows for the determination of two key parameters:

-

k₁ (Affinity Constant): This constant relates to the magnitude of the forces involved in the binding interaction. A higher k₁ value indicates a stronger affinity of the polymer for phosphate.

-

k₂ (Langmuir Capacity Constant): This represents the maximum amount of phosphate that can be bound per unit weight of the polymer (e.g., in mmol/g).

Table 2: Langmuir Constants for this compound Hydrochloride

| pH | Affinity Constant (k₁) | Langmuir Capacity Constant (k₂) (mmol/g) | Reference |

| 4.0 | Varies | Approx. 5.0 - 6.0 | [4][8] |

| 7.0 | Varies | Approx. 5.0 - 6.0 | [4][8] |

Note: The exact values for k₁ can vary between studies and depend on the specific experimental conditions.

Experimental Protocols for Assessing Phosphate Binding

Standardized in vitro methods are crucial for evaluating the phosphate binding capacity of this compound and for bioequivalence testing of generic formulations. The general workflow involves incubating the this compound product with a phosphate solution of known concentration and then measuring the amount of unbound phosphate remaining in the solution.

General In Vitro Equilibrium Binding Study Protocol

-

Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (typically ranging from 1 mM to 40 mM) are prepared. These solutions are buffered to specific pH values that mimic the conditions of the GI tract (e.g., pH 4.0 and 7.0). The solutions often contain salts like sodium chloride (e.g., 80 mM) and a buffering agent such as N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES, e.g., 100 mM) to maintain ionic strength and pH.[11][12]

-

Incubation: A precisely weighed amount of this compound (either as the active pharmaceutical ingredient or from a crushed tablet) is added to a known volume of the phosphate solution. The mixture is then incubated at a physiological temperature (37°C) with constant agitation (e.g., using an orbital shaker) for a predetermined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[12]

-

Separation: After incubation, the solid this compound-phosphate complex is separated from the solution. This is typically achieved by filtration (e.g., using a 0.45 µm syringe filter) or centrifugation.[1][5]

-

Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the filtrate is measured using a validated analytical method.

-

Calculation of Bound Phosphate: The amount of phosphate bound to the this compound is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is then expressed as the amount of phosphate bound per gram of this compound (mmol/g).[5]

Analytical Techniques for Phosphate Quantification

Several analytical methods can be employed to accurately measure the concentration of unbound phosphate:

-

Ion Chromatography (IC): This is a highly specific and sensitive method for quantifying anions like phosphate. It separates ions based on their affinity for an ion-exchange resin, followed by detection, often by conductivity.[5][8]

-

UV-Vis Spectrophotometry: This method typically involves a derivatization step where phosphate reacts with a reagent, such as ammonium molybdate, to form a colored complex. The absorbance of this complex is then measured at a specific wavelength, which is proportional to the phosphate concentration.[3][13]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive elemental analysis technique that can be used to determine the concentration of phosphorus.[4]

Secondary Mechanism: Bile Acid Sequestration

In addition to its primary role as a phosphate binder, this compound also sequesters bile acids in the GI tract.[14] The protonated amine groups on the polymer can bind to the negatively charged bile acids. This interaction disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. To compensate for this loss, the liver upregulates the synthesis of bile acids from cholesterol, which results in a reduction of serum low-density lipoprotein (LDL) cholesterol levels.[14][15]

Conclusion

The mechanism of action of this compound in phosphate binding is a well-defined physicochemical process driven by the protonation of its amine-rich polymer backbone and subsequent ionic and hydrogen bonding with dietary phosphate. The efficacy of this interaction is influenced by the pH and phosphate concentration within the gastrointestinal tract. Robust in vitro experimental protocols, utilizing analytical techniques such as ion chromatography and UV-Vis spectrophotometry, are essential for quantifying this compound's binding capacity and for the development of effective and bioequivalent drug products. A thorough understanding of these core principles is vital for researchers and professionals in the field of drug development aimed at managing hyperphosphatemia in chronic kidney disease.

References

- 1. tsijournals.com [tsijournals.com]

- 2. CN117092274A - Method for determining this compound carbonate content - Google Patents [patents.google.com]

- 3. In-vitro Equilibrium Phosphate Binding Study of this compound Carbonate by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Binding Parameter Constants between this compound HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 5. A phosphate binding assay for this compound hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pH and Phosphate Binding [medscape.org]

- 8. Comparison of Binding Parameter Constants between this compound Carbonate Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 9. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. "Ultraviolet Spectroscopy Method For The Determination Of Phosphate [quickcompany.in]

- 14. Bile acid binding to this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sevelamer polymer structure and cross-linking analysis

An In-depth Technical Guide to Sevelamer: Polymer Structure and Cross-linking Analysis

Introduction

This compound is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] Its efficacy is intrinsically linked to its unique chemical structure—a cross-linked hydrogel designed to sequester dietary phosphate within the gastrointestinal tract, preventing its absorption into the bloodstream.[3][4] This guide provides a detailed examination of this compound's polymer structure, the critical role of cross-linking, and the experimental protocols used for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

This compound Polymer Structure

This compound's structure is that of a cationic hydrogel, making it hydrophilic but insoluble in water.[2][5] The polymer is synthesized from two key components: a polyamine backbone and a cross-linking agent.

-

Monomer and Polymer Backbone : The fundamental building block of this compound is allylamine . Through polymerization, typically initiated by an azo-compound, these monomers link to form polyallylamine hydrochloride.[6] This linear polymer presents a high density of primary amine groups, which are crucial for its function.[3]

-

Cross-linking Agent : Epichlorohydrin is the cross-linking agent used to transform the soluble linear polyallylamine chains into an insoluble three-dimensional network.[1][7]

-

Cross-linking Reaction : The cross-linking process is typically carried out under basic conditions.[8] The amine groups of polyallylamine react with the epoxide and chloride functional groups of epichlorohydrin, forming stable covalent bonds that link different polymer chains together.[5][7] This reaction creates a robust, insoluble hydrogel network. The chemical name for the resulting polymer is poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane).[9]

-

Forms of this compound : this compound is available in two salt forms:

-

This compound Hydrochloride (Renagel®) : In this form, a portion of the amine groups on the polymer backbone are protonated with hydrochloric acid.[1] It consists of approximately 40% amine hydrochloride and 60% this compound base.[1][3]

-

This compound Carbonate (Renvela®) : Developed as an alternative to the hydrochloride form, this version uses carbonic acid to protonate the amine groups, with the carbonate ion replacing chloride as the counter-ion.[10][11] This was designed to mitigate the risk of metabolic acidosis associated with the hydrochloride salt.[10]

-

The active poly(allylamine) moiety responsible for phosphate binding is identical in both forms.[10] The amine groups, which are partially protonated in the intestine, interact with phosphate ions through both ionic and hydrogen bonding.[1][3]

Analysis of Polymer Cross-linking

The degree of cross-linking is a critical parameter that dictates the physical and chemical properties of the this compound hydrogel, including its swelling behavior, mechanical strength, and, most importantly, its phosphate binding capacity.[12][13] A higher cross-link density generally results in a more rigid structure with less swelling.[12]

Data on this compound Properties

The quantitative characteristics of this compound are crucial for quality control and establishing bioequivalence. The table below summarizes key parameters reported in the literature.

| Parameter | Typical Value/Range | Method of Analysis | Reference |

| Phosphate Binding Capacity (PBC) | 4.7 - 6.4 mmol/g | In Vitro Binding Assay (IC, HPLC, UV-Vis) | [14][15] |

| Degree of Cross-linking | 12% - 18% | Calculation based on synthesis parameters | [14] |

| Chloride Content (HCl form) | 3.74 - 5.6 meq/g | Titration / HPLC | [11][14] |

| Swelling Index | To be reported based on API | Swelling Test (e.g., ASTM D2765) | [16] |

| Total Titratable Amine | To be reported based on API | Acid-Base Titration | [16] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and consistent characterization of this compound.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is a generalized representation based on common patent literature.[6][8][14]

-

Allylamine Salt Formation : Allylamine is reacted with concentrated hydrochloric acid at low temperatures (<10°C) to form allylamine hydrochloride monomer.[6][8]

-

Polymerization : An aqueous solution of the allylamine hydrochloride monomer is heated in the presence of an azo-based radical initiator to form polyallylamine hydrochloride.[6]

-

Partial Neutralization : The resulting polyallylamine hydrochloride solution is partially neutralized (e.g., to pH 10) with an alkali such as sodium hydroxide.[8][14] This deprotonates a fraction of the amine groups, making them nucleophilic and ready for the cross-linking reaction.

-

Dispersion & Cross-linking : The partially neutralized aqueous polymer solution is dispersed in an immiscible hydrocarbon solvent containing a surfactant to create fine droplets.[14] Epichlorohydrin (5-12% by weight of the polymer) is added, and the mixture is heated (e.g., 55-60°C) to initiate the cross-linking reaction, which proceeds for several hours.[14]

-

Isolation and Purification : The resulting cross-linked polymer beads are isolated by centrifugation or filtration.

-

Washing and Drying : The product is washed extensively with water to remove salts and unreacted reagents, followed by drying in a fluidized bed dryer to yield this compound hydrochloride as a powder.[14]

Protocol 2: Determination of Degree of Swelling (Based on ASTM D2765)

Swelling tests provide an indirect measure of cross-link density.[12]

-

Initial Weighing : A precisely weighed sample of dry this compound (W_d) is recorded.

-

Solvent Immersion : The sample is placed in a suitable solvent (e.g., deionized water or a buffer solution) and allowed to swell for a fixed period (e.g., 24 hours) at a constant temperature.

-

Swollen Weighing : The swollen sample is removed, excess surface solvent is carefully blotted off, and the swollen weight (W_s) is measured immediately.

-

Drying and Final Weighing : The swollen sample is dried thoroughly (e.g., in a vacuum oven) until a constant weight is achieved. This final dry weight (W_f) is recorded.

-

Calculation :

-

Degree of Swelling (Q) = W_s / W_d

-

Soluble Fraction (%) = [(W_d - W_f) / W_d] * 100

-

Protocol 3: In Vitro Phosphate Binding Capacity (PBC) Assay

This functional assay is critical for determining the efficacy of this compound.[17][18]

-

Prepare Phosphate Standards : A series of phosphate solutions of known concentrations are prepared in a relevant buffer (e.g., containing NaCl and BES) at a physiological pH (e.g., pH 7.0).[16]

-

Incubation : A precisely weighed amount of this compound is added to each phosphate solution. The mixtures are incubated at 37°C with agitation for a sufficient time to reach binding equilibrium.[16][19]

-

Separation : The polymer-phosphate complex is separated from the solution by filtration or centrifugation.

-

Quantify Unbound Phosphate : The concentration of free (unbound) phosphate remaining in the filtrate is measured using a validated analytical method. Common techniques include:

-

Calculation :

-

Bound Phosphate = (Initial Phosphate Concentration - Unbound Phosphate Concentration) * Volume

-

Phosphate Binding Capacity (mmol/g) = Moles of Bound Phosphate / Mass of this compound (g)

-

-

Data Modeling : The binding data across different phosphate concentrations can be fitted to a binding isotherm, such as the Langmuir approximation, to determine binding constants (k1 and k2).[16][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103159881A - Preparation method for this compound hydrochloride - Google Patents [patents.google.com]

- 7. The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer - Google Patents [patents.google.com]

- 9. tga.gov.au [tga.gov.au]

- 10. This compound carbonate in the treatment of hyperphosphatemia in patients with chronic kidney disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cross-link - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CN102675510A - Synthesis process of this compound - Google Patents [patents.google.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. tsijournals.com [tsijournals.com]

- 18. A phosphate binding assay for this compound hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of Binding Parameter Constants between this compound HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 20. A phosphate binding assay for this compound hydrochloride by ion chromatography. | Semantic Scholar [semanticscholar.org]

- 21. In-vitro Equilibrium Phosphate Binding Study of this compound Carbonate by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Sevelamer's Binding Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer, a non-absorbed phosphate-binding polymer, is a cornerstone in the management of hyperphosphatemia in patients with end-stage renal disease. Its therapeutic efficacy extends beyond phosphate control, encompassing the binding of bile acids and certain uremic toxins, which contributes to its lipid-lowering effects and potential for reducing uremic toxicity.[1][2] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the binding capacity of this compound, offering detailed experimental protocols, comparative data summaries, and visual representations of key processes to aid researchers in this field.

Phosphate Binding Characterization

The primary therapeutic action of this compound is the sequestration of dietary phosphate in the gastrointestinal tract. In vitro assays are crucial for determining the phosphate binding capacity and are often required to establish the bioequivalence of generic formulations.[3][4]

Experimental Protocols for Phosphate Binding Assays

A common approach to quantifying this compound's phosphate binding capacity involves incubating the polymer with a phosphate solution of known concentration, separating the polymer-phosphate complex, and then measuring the concentration of unbound phosphate remaining in the solution.[5][6] The amount of bound phosphate is then calculated by subtracting the unbound amount from the initial total.

1. Equilibrium Binding Study (Langmuir Isotherm Analysis)

This study is pivotal for determining the maximum binding capacity (k2) and the binding affinity (k1) of this compound.[3][7]

-

Materials: this compound (hydrochloride or carbonate), Potassium Dihydrogen Phosphate (KH2PO4), Sodium Chloride (NaCl), N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Procedure:

-

Prepare a stock phosphate solution (e.g., 20 mM) with 80 mM NaCl and 100 mM BES buffer.[3][6] Adjust the pH to the desired level (typically physiological pH 7.0 and acidic pH 4.0) using NaOH or HCl.[3][8][9]

-

Create a series of at least eight different phosphate concentrations by diluting the stock solution.[3]

-

Accurately weigh a precise amount of this compound (e.g., 100 mg) into separate conical flasks for each phosphate concentration.[6]

-

Add a fixed volume (e.g., 100 mL) of each phosphate solution to the respective flasks.[6]

-

Incubate the flasks in a shaking water bath at 37°C for a sufficient time to reach equilibrium (typically 2 to 6 hours).[6][7][10] Data should be provided to demonstrate that the chosen incubation time yields maximum binding.[3]

-

After incubation, filter the slurry using a membrane filter (e.g., 0.22 µm or 0.45 µm) to separate the this compound-phosphate complex.[6][9]

-

Quantify the unbound phosphate concentration in the filtrate using a validated analytical method.

-

-

Data Analysis: The Langmuir approximation is used to determine the binding affinity constant (k1) and the capacity constant (k2).[7][8]

2. Kinetic Binding Study

This study supports the equilibrium binding study by determining the time required to reach maximum binding.[3]

-

Procedure:

-

Use two different phosphate concentrations (the lowest and highest used in the equilibrium study).[3]

-

Incubate the this compound with the phosphate solutions as described above.

-

Collect samples at multiple time points (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) until maximum binding is clearly established.[3][9]

-

Filter the samples and analyze for unbound phosphate.

-

-

Data Analysis: Plot the amount of bound phosphate against time to determine the binding plateau.[9]

Analytical Methods for Phosphate Quantification:

-

Ion Chromatography (IC): A widely used and robust method for the direct measurement of phosphate ions.[5][8][11]

-

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection: A sensitive and specific alternative to IC.[6][12]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Offers rapid analysis and reliable results for phosphate quantification.[9]

-

UV-Vis Spectrophotometry: A simple method that can be used for the quantification of free phosphate.[4]

Quantitative Data for Phosphate Binding

The phosphate binding capacity of this compound is influenced by the pH of the surrounding medium. The following table summarizes typical binding parameters.

| This compound Form | pH | Binding Affinity (k1) | Binding Capacity (k2) (mmol/g) | Analytical Method | Reference |

| This compound Hydrochloride | 4.0 | Varies | ~5.5 | Ion Chromatography | [8] |

| This compound Hydrochloride | 7.0 | Varies | ~3.5 | Ion Chromatography | [8] |

| This compound Carbonate | 4.0 | Varies | Not explicitly stated | Ion Chromatography | [13] |

| This compound Carbonate | 7.0 | Varies | Not explicitly stated | Ion Chromatography | [13] |

| This compound HCl Tablets | 4.0 | Comparable to Brand | Comparable to Brand | ICP-OES | [9] |

| This compound HCl Tablets | 7.0 | Comparable to Brand | Comparable to Brand | ICP-OES | [9] |

Note: Binding constants can vary based on the specific batch of the active pharmaceutical ingredient and the formulation.

Visualization of Phosphate Binding Workflow

Caption: Workflow for in vitro phosphate binding assay.

Bile Acid Binding Characterization

This compound's ability to bind bile acids in the gut contributes to its lipid-lowering effects.[1][2][14] In vitro studies are essential to understand the capacity and kinetics of this interaction.

Experimental Protocol for Bile Acid Binding Assay

This protocol is adapted from studies investigating the equilibrium and kinetic binding of bile acids to this compound.[1][15]

-

Materials: this compound, specific bile acids (e.g., taurocholic acid, glycocholic acid), oleic acid, appropriate buffer solution.

-

Procedure:

-

Equilibrium Binding:

-

Incubate a known amount of this compound with a buffer solution containing the bile acid(s) of interest.[1]

-

After reaching equilibrium, filter the solution to remove the this compound-bile acid complex.[1]

-

Quantify the concentration of free bile acids in the filtrate using High-Performance Liquid Chromatography (HPLC).[1][15]

-

-

Flow Kinetics:

-

To mimic the in vivo environment, a cylindrical flow cell containing trapped this compound can be used.[1][15]

-

Pump a solution of bile acids (and potentially oleic acid) through the stirred cell.[1]

-

Monitor the concentration of bile acids in the outflow over time using HPLC to determine binding kinetics.[1]

-

-

Quantitative Data for Bile Acid Binding

-

This compound demonstrates high-capacity and cooperative binding of bile acids.[1][15]

-

The presence of more hydrophobic bile acids can enhance the binding of less hydrophobic ones at low binding densities.[1]

-

Oleic acid has been shown to enhance the binding of all bile acids.[1]

-

Even at saturating concentrations of oleic acid, the bile acid binding capacity of this compound is only reduced by approximately half, and the release rate of bile acids is significantly diminished.[1]

Visualization of Bile Acid Sequestration and its Downstream Effects

Caption: Proposed mechanism of this compound's lipid-lowering effect.

Uremic Toxin Binding Characterization

This compound has been investigated for its potential to bind gut-derived uremic toxins, which are implicated in the progression of chronic kidney disease and its complications.[2][16]

Experimental Protocol for Uremic Toxin Binding Assay

In vitro experiments are performed to assess the adsorption of specific uremic toxins and their precursors by this compound.[16]

-

Materials: this compound (carbonate or hydrochloride), specific uremic toxins or precursors (e.g., indole, p-cresol, indoxyl sulfate, indole-3-acetic acid), appropriate buffer solutions at different pH values (e.g., pH 6 and 8).

-

Procedure:

-

Incubate a known concentration of this compound with a solution containing the uremic toxin of interest at a specific pH.[16]

-

Use a filtration device (e.g., with a 30 kDa pore size) to separate the this compound polymer from the solution containing the unbound toxin.[16]

-

Measure the concentration of the unbound uremic toxin in the filtrate using a validated HPLC method with a diode array detector.[16]

-

Calculate the percentage of toxin adsorption by comparing the final concentration to the initial concentration.

-

Quantitative Data for Uremic Toxin Binding

The in vitro binding of uremic toxins to this compound has yielded varied results, and the clinical significance is still under investigation.[16][17]

-

Indole-3-acetic acid (IAA): this compound carbonate has demonstrated significant adsorption of IAA in vitro, with a mean reduction of 26.3% at pH 8 and 38.7% at pH 6 when using a high concentration of this compound (15 mg/mL).[16]

-

Indole and p-Cresol: One study found that this compound carbonate did not show significant adsorption of indole and p-cresol, the precursors to indoxyl sulfate and p-cresyl sulfate, respectively.[16] However, another in vitro study reported that this compound hydrochloride could bind indole (10-15%) and p-cresol (40-50%).[2] These conflicting results highlight the need for standardized methodologies.

-

Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS): The direct binding of the sulfated forms has also been a subject of investigation, with some studies suggesting potential binding.[16]

Visualization of Uremic Toxin Binding Logic

Caption: Hypothesized mechanism of this compound's effect on uremic toxins.

Conclusion

The in vitro characterization of this compound's binding capacity is a multifaceted process that is critical for drug development, quality control, and understanding its full therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to conduct robust and reproducible studies on the binding of phosphate, bile acids, and uremic toxins to this important polymer. Standardization of these assays will be key to resolving discrepancies in the literature and furthering our understanding of this compound's mechanisms of action.

References

- 1. Bile acid binding to this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound Hydrochloride on Uremic Toxins Serum Indoxyl Sulfate and P-Cresyl Sulfate in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. A phosphate binding assay for this compound hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Evaluation of the In Vitro Efficacy of this compound Hydrochloride and this compound Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Comparison of Binding Parameter Constants between this compound HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 10. CN117092274A - Method for determining this compound carbonate content - Google Patents [patents.google.com]

- 11. A phosphate binding assay for this compound hydrochloride by ion chromatography. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Binding Parameter Constants between this compound Carbonate Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Bile acid binding to this compound HCl. | Semantic Scholar [semanticscholar.org]

- 16. The Effect of this compound on Serum Levels of Gut-Derived Uremic Toxins: Results from In Vitro Experiments and A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial [mdpi.com]

- 17. Protein-Bound Uremic Toxins Lowering Effect of this compound in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sevelamer's Effects on Gut Microbiota Composition in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of how Sevelamer, a non-absorbable phosphate binder, influences the gut microbiota in preclinical settings. The following sections provide a comprehensive overview of the quantitative changes observed in the gut microbiome, detailed experimental protocols from key studies, and a visualization of the key signaling pathways involved. This information is intended to support further research and drug development efforts in the fields of nephrology, gastroenterology, and metabolic diseases.

Quantitative Effects of this compound on Gut Microbiota Composition

This compound's interaction with the gut environment extends beyond its primary phosphate-binding activity. Preclinical studies have begun to elucidate its modulatory effects on the gut microbiota, which may contribute to its pleiotropic benefits, including the reduction of uremic toxins and inflammation.[1][2] The following tables summarize the quantitative data from a key preclinical study that investigated the impact of this compound on the gut microbiota in a mouse model of nonalcoholic steatohepatitis (NASH), a condition also linked to gut dysbiosis. While not a chronic kidney disease (CKD) model, this study provides valuable quantitative insights into this compound's direct effects on the gut microbiome.

Table 1: Effect of this compound on Gut Microbiota Alpha-Diversity

| Preclinical Model | Treatment Group | Alpha-Diversity Metric (Shannon Index) | Outcome |

| CDHF-fed Mice (NASH model) | CDHF + Vehicle | Lower α-diversity | - |

| CDHF-fed Mice (NASH model) | CDHF + this compound | Improved α-diversity | This compound treatment significantly improved the lower α-diversity observed in the disease model. |

CDHF: Choline-deficient, L-amino acid-defined, high-fat diet.

Table 2: Effect of this compound on the Relative Abundance of Predominant Gut Bacteria (Phylum Level)

| Preclinical Model | Treatment Group | Firmicutes (%) | Bacteroidetes (%) | Firmicutes:Bacteroidetes Ratio | Proteobacteria (%) |

| CDHF-fed Mice (NASH model) | CDHF + Vehicle | Decreased | Increased | Decreased | Increased |

| CDHF-fed Mice (NASH model) | CDHF + this compound | Prevented Decrease | Prevented Increase | Maintained | Prevented Increase |

Table 3: Effect of this compound on the Relative Abundance of Predominant Gut Bacteria (Family Level)

| Preclinical Model | Treatment Group | Lactobacillaceae (%) | Clostridiaceae (%) | Desulfovibrionaceae (%) | Enterobacteriaceae (%) |

| CDHF-fed Mice (NASH model) | CDHF + Vehicle | Decreased | Decreased | Increased | Increased |

| CDHF-fed Mice (NASH model) | CDHF + this compound | Prevented Decrease | Prevented Decrease | Prevented Increase | Prevented Increase |

In preclinical models of CKD, while detailed quantitative shifts in microbial populations are less frequently reported, studies have consistently shown that this compound can reduce the levels of gut-derived uremic toxins, such as indoxyl sulfate and p-cresyl sulfate, and markers of inflammation like TNF-α.[3][4] This is often attributed to this compound's ability to bind these toxins or their precursors directly, and also to its modulation of the gut microbiota, including a reduction in potentially pathogenic bacteria like Enterobacteriaceae.[5]

Experimental Protocols

This section outlines a typical experimental workflow for investigating the effects of this compound on the gut microbiota in a preclinical model of Chronic Kidney Disease (CKD).

Animal Model: 5/6 Nephrectomy in Rats

The 5/6 nephrectomy rat model is a widely used surgical model to induce progressive CKD.[6][7]

-

Procedure: The surgery is typically performed in two stages.

-

Stage 1: Under anesthesia, a unilateral nephrectomy of one kidney is performed.

-

Stage 2: After a recovery period of about one week, two-thirds of the remaining kidney is surgically removed or ligated.

-

-

Post-operative Care: Animals are monitored for recovery, and receive appropriate analgesia. They are housed in a controlled environment with free access to food and water.

-

Confirmation of CKD: The development of CKD is confirmed by monitoring markers such as blood urea nitrogen (BUN), serum creatinine, and proteinuria.

This compound Administration

-

Dosage: this compound is typically mixed into the rodent chow at a concentration of 1-3% (w/w).[3]

-

Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives.

-

Control Groups:

-

Sham-operated control group receiving a standard diet.

-

5/6 nephrectomy group receiving a standard diet (CKD control).

-

5/6 nephrectomy group receiving a diet mixed with this compound.

-

Sample Collection

-

Fecal Samples: Fecal pellets are collected at baseline and at various time points throughout the study. Samples are immediately frozen at -80°C for subsequent microbiota analysis.[8]

-

Blood and Tissue Samples: At the end of the study, blood is collected for the analysis of uremic toxins and inflammatory markers. Intestinal tissue may also be collected to assess gut barrier integrity.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

-

DNA Extraction: Bacterial DNA is extracted from fecal samples using commercially available kits.[8][9]

-

PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using specific primers.[8]

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq.[8]

-

Bioinformatic Analysis:

-

Quality Filtering: Raw sequencing reads are quality-filtered to remove low-quality sequences.

-

OTU Picking/ASV Generation: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Classification: OTUs/ASVs are assigned to bacterial taxa using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated.

-

Statistical Analysis: Statistical tests are used to identify significant differences in the abundance of specific bacterial taxa between treatment groups.

-

Signaling Pathways and Experimental Workflows

This compound's influence on the host is mediated through complex interactions within the gut. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

This compound's Proposed Mechanism of Action

Caption: this compound's multifaceted mechanism of action in the gut lumen.

Experimental Workflow for Preclinical Gut Microbiota Study

Caption: A typical experimental workflow for preclinical studies.

Endotoxin-LPS-TLR4 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. nierenstiftung.ch [nierenstiftung.ch]

- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein-Bound Uremic Toxins Lowering Effect of this compound in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Use in End-Stage Kidney Disease (ESKD) Patients Associates with Poor Vitamin K Status and High Levels of Gut-Derived Uremic Toxins: A Drug-Bug Interaction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.biu.ac.il [cris.biu.ac.il]

Sevelamer's Intervention in the Gut-Kidney Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) progression is intricately linked to the gut-kidney axis, a bidirectional relationship where uremic toxins produced by a dysbiotic gut microbiota contribute to renal damage and systemic inflammation. Sevelamer, a non-absorbable phosphate binder, has demonstrated pleiotropic effects extending beyond phosphate control, positioning it as a potential modulator of this axis. This technical guide provides an in-depth analysis of the role of this compound in influencing the gut-kidney axis. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for CKD that target the gut microbiome.

Introduction: The Gut-Kidney Axis in Chronic Kidney Disease

The gut-kidney axis describes the complex interplay between the gut microbiome and renal function. In CKD, the accumulation of urea and other nitrogenous wastes in the gut alters the microbial landscape, a condition known as dysbiosis. This dysbiosis leads to an overproduction of gut-derived uremic toxins, such as indoxyl sulfate (IS), p-cresyl sulfate (pCS), and trimethylamine N-oxide (TMAO). These toxins are absorbed into the systemic circulation and contribute to the progression of CKD, cardiovascular disease, and overall mortality. Key features of the gut-kidney axis in CKD include:

-

Gut Dysbiosis: An imbalance in the composition and function of the gut microbiota.

-

Increased Intestinal Permeability: Damage to the intestinal barrier allows for the translocation of uremic toxins and endotoxins into the bloodstream.

-

Uremic Toxin Production: Microbial metabolism of dietary components produces toxins that are normally cleared by healthy kidneys.

-

Systemic Inflammation and Oxidative Stress: Uremic toxins and endotoxins trigger inflammatory pathways and increase oxidative stress, contributing to cardiovascular and renal damage.

This compound: Mechanism of Action Beyond Phosphate Binding

This compound is a non-absorbable, cross-linked polymer that is primarily used as a phosphate binder in patients with CKD.[1][2] Its primary mechanism of action involves the binding of dietary phosphate in the gastrointestinal tract, preventing its absorption and thereby lowering serum phosphate levels.[2][3] However, the benefits of this compound appear to extend beyond its phosphate-binding capacity. Its pleiotropic effects are attributed to its ability to sequester other molecules within the gut lumen.

Sequestration of Gut-Derived Uremic Toxin Precursors

In vitro studies have suggested that this compound can bind to the precursors of certain uremic toxins. For instance, it has been shown to bind indole, the precursor to indoxyl sulfate, and p-cresol, the precursor to p-cresyl sulfate.[4][5] The binding of these precursors in the gut would theoretically reduce their absorption and subsequent conversion to their toxic forms in the liver. However, the clinical evidence for a significant reduction in serum levels of these toxins remains conflicting.[4][6][7]

Bile Acid Sequestration

This compound is also a known bile acid sequestrant.[3][8][9][10] By binding to bile acids in the intestine, it interrupts their enterohepatic circulation. This leads to an upregulation of hepatic bile acid synthesis from cholesterol, which can result in a reduction of serum low-density lipoprotein (LDL) cholesterol levels.[2][5] The alteration of the bile acid pool can also have downstream effects on gut microbial composition and metabolism.

Endotoxin Binding

Increased intestinal permeability in CKD allows for the translocation of bacterial endotoxins (lipopolysaccharides, LPS) into the circulation, contributing to systemic inflammation.[11] this compound has been shown to bind endotoxins within the intestinal lumen, which may reduce their systemic absorption and subsequent inflammatory cascade.[12][13]

Quantitative Data on this compound's Effects

The clinical effects of this compound on the levels of gut-derived uremic toxins have been a subject of numerous studies, with varying results. The following tables summarize the quantitative findings from key clinical trials and observational studies.

Effect of this compound on Serum p-Cresyl Sulfate (pCS) Levels

| Study | Patient Population | Intervention | Duration | Outcome on pCS Levels |

| Teong et al. (2021)[4] | 40 pre-dialysis CKD patients with hyperphosphatemia | This compound (2400 mg/day) vs. Calcium Carbonate | 24 weeks | Significant decrease in the this compound group compared to calcium carbonate (mean difference: -5.61 mg/L, p=0.04).[4] |

| Lin et al. (2012)[5][14] | 5 hemodialysis patients | This compound hydrochloride (800 mg thrice daily) | 3 months | Significant reduction from 31.30 ± 10.60 mg/L to 19.70 ± 10.50 mg/L.[14] |

| Bennis et al. (2019)[7] | CKD stage 3b/4 patients | This compound carbonate (4.8 g thrice daily) vs. Placebo | 12 weeks | No significant change (median difference to baseline: -0.12 µg/mL in this compound group vs. 1.97 µg/mL in placebo).[7] |

| An observational study[15] | 423 End-Stage Kidney Disease (ESKD) patients | This compound users vs. non-users | N/A | No significant association found between this compound use and pCS levels.[15] |

Effect of this compound on Serum Indoxyl Sulfate (IS) Levels

| Study | Patient Population | Intervention | Duration | Outcome on IS Levels |

| Teong et al. (2021)[4] | 40 pre-dialysis CKD patients with hyperphosphatemia | This compound (2400 mg/day) vs. Calcium Carbonate | 24 weeks | No significant difference between groups (p=0.36).[4] |

| Lin et al. (2012)[5][14] | 5 hemodialysis patients | This compound hydrochloride (800 mg thrice daily) | 3 months | No significant effect.[14] |

| Bennis et al. (2019)[7] | CKD stage 3b/4 patients | This compound carbonate (4.8 g thrice daily) vs. Placebo | 12 weeks | No significant change (median difference to baseline: 0.26 µg/mL in this compound group vs. 0.38 µg/mL in placebo).[7] |

| An observational study[15] | 423 ESKD patients | This compound users vs. non-users | N/A | This compound use was significantly associated with increased IndS levels.[15] |

Effect of this compound on Serum Trimethylamine N-Oxide (TMAO) Levels

| Study | Patient Population | Intervention | Duration | Outcome on TMAO Levels |

| An observational study[15] | 423 ESKD patients | This compound users vs. non-users | N/A | This compound users had higher TMAO levels in univariate analysis, but no significant association was found in multivariate analysis.[15] |

| Clinical Trial NCT03596749[16] | CKD Stage 3b-4 patients | This compound carbonate | 12 weeks | This study is designed to investigate the effect of this compound on TMAO levels.[16] |

Experimental Protocols

Quantification of Serum Uremic Toxins (Indoxyl Sulfate and p-Cresyl Sulfate) by LC-MS/MS

This protocol provides a general framework for the analysis of IS and pCS in serum samples. Specific parameters may need to be optimized based on the instrumentation and standards available.

4.1.1. Sample Preparation

-

Thaw frozen serum samples at room temperature.

-

To 50 µL of serum, add 340 µL of methanol containing isotopically labeled internal standards (e.g., IndS-13C6 and pCS-d7).[17]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with an appropriate mobile phase (e.g., 1:1 with 30% acetonitrile).

-

Transfer the diluted sample to an HPLC vial for analysis.